1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one
Description
1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one is a chemical compound with a unique structure that combines a piperidine ring with a pyrimidine moiety
Properties
IUPAC Name |
1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-12(17)16-6-4-11(5-7-16)18-13-14-8-10(2)9-15-13/h8-9,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZMAIXYVMNJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)OC2=NC=C(C=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylpyrimidine and piperidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, with catalysts such as palladium or copper salts to facilitate the coupling reactions.
Synthetic Routes:
Industrial Production: Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyrimidine rings are modified with different substituents.
Common Reagents and Conditions: Typical reagents include acids, bases, and organometallic compounds, with reaction conditions varying from room temperature to elevated temperatures under reflux.
Scientific Research Applications
1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or metabolic processes.
Effects: The binding of the compound to its targets can lead to changes in cellular functions, contributing to its observed biological activities.
Comparison with Similar Compounds
1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one can be compared with other similar compounds:
Similar Compounds: Compounds like pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one share structural similarities.
Uniqueness: The presence of the piperidine ring and the specific substitution pattern on the pyrimidine ring make it unique.
Comparison: Compared to similar compounds, this compound may exhibit different biological activities and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
